molecular formula C18H13FN6O2 B2637400 N-(4-fluorophenyl)-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide CAS No. 1251612-27-7

N-(4-fluorophenyl)-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide

Cat. No.: B2637400
CAS No.: 1251612-27-7
M. Wt: 364.34
InChI Key: ZIJBCGHRDVNQPI-UHFFFAOYSA-N
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Description

This compound, identified as BG15877 (CAS: 1251612-21-1), has the molecular formula C₁₈H₁₃FN₆O₂ and a molecular weight of 364.33 g/mol . Its structure features a 4-fluorophenyl group linked to an acetamide backbone, with a 1,2,4-oxadiazole ring substituted at the 3-position by a pyridin-4-yl group and at the 5-position by a 1H-imidazole moiety. The compound’s design aligns with trends in medicinal chemistry that exploit heterocycles for enhanced binding affinity and metabolic stability .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN6O2/c19-13-1-3-14(4-2-13)22-16(26)10-25-9-15(21-11-25)17-23-18(27-24-17)12-5-7-20-8-6-12/h1-9,11H,10H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJBCGHRDVNQPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CN2C=C(N=C2)C3=NOC(=N3)C4=CC=NC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent coupling with the imidazole and fluorophenyl groups. Conventional heating and microwave irradiation techniques are often employed to facilitate these reactions . The use of specific catalysts and reagents, such as palladium catalysts in Suzuki-Miyaura coupling reactions, is common to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring can be utilized to enhance efficiency and consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides, while reduction can produce alcohols or amines

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound’s fluorophenyl and oxadiazole groups play a crucial role in its binding affinity and activity. It may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name & ID Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Reported Biological Activity Evidence Source
Target Compound (BG15877) C₁₈H₁₃FN₆O₂ 364.33 Pyridin-4-yl, 1,2,4-oxadiazole, 1H-imidazole Not explicitly stated
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide C₁₆H₁₁F₃N₄OS₂ 396.41 Trifluoromethylphenyl, benzylthio-thiadiazole Cytotoxic (IC₅₀: 12 µM, MCF-7 cells)
N-[3-(3-{1-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}ureido)-4-methylphenyl]acetamide (Compound 130) C₂₁H₂₀FN₅O₃ 409.42 4-Fluorophenyl-oxadiazole, ureido-methylphenyl SARS-CoV-2 main protease inhibition
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzene-1-sulfonamide (Compound 3, ) C₂₃H₂₂FN₃O₃S 427.50 Fluorophenyl-oxadiazole, sulfonamide, cyclohexenyl No activity data provided
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate C₁₉H₁₈FN₅O₂S·2H₂O 453.48 Methylsulfinyl-imidazole, fluorophenyl Crystallographic data only

Key Structural Differences and Implications

Heterocyclic Core Modifications :

  • The target compound’s 1,2,4-oxadiazole and imidazole combination (vs. thiadiazole in or sulfonamide in ) may influence electronic properties and hydrogen-bonding capacity. For example, the oxadiazole’s electron-deficient nature enhances interactions with aromatic residues in enzyme active sites, whereas thiadiazole derivatives in exhibit higher hydrophobicity.
  • The pyridin-4-yl group in BG15877 provides a planar aromatic system for π-π stacking, contrasting with the trifluoromethylphenyl group in , which introduces strong electron-withdrawing effects and improved metabolic resistance.

Biological Activity Trends: The trifluoromethylphenyl-thiadiazole analog in demonstrated cytotoxicity against breast cancer cells (IC₅₀: 12 µM), suggesting that electron-withdrawing groups enhance anticancer potency. However, the target compound’s pyridine-oxadiazole motif might favor different targets, such as kinases or proteases.

Solubility and Bioavailability :

  • The sulfonamide group in ’s Compound 3 likely improves aqueous solubility compared to the target compound’s acetamide linkage. This modification is critical for oral bioavailability in drug development .

Biological Activity

N-(4-fluorophenyl)-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula: C15H13FN4O2S. Its structure features a 4-fluorophenyl group attached to an acetamide moiety, linked through an imidazole and oxadiazole ring system. This unique arrangement contributes to its biological efficacy.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : The oxadiazole derivatives have shown promising results in inhibiting various cancer cell lines. A study reported that derivatives of oxadiazoles demonstrated significant cytotoxic effects against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines with IC50 values ranging from 2.76 µM to 9.27 µM .
  • Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities. Specific derivatives have shown effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent activity against strains like Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : Some studies suggest that compounds within this class may exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammatory responses .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : The compound has shown inhibitory effects on several enzymes such as human deacetylase Sirtuin 2 (HDSirt2) and carbonic anhydrase (CA), which are implicated in various disease processes .
  • Interaction with Cellular Targets : The imidazole and oxadiazole moieties allow for interaction with specific protein targets involved in cancer progression and inflammation, enhancing the compound's therapeutic potential.

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Antitumor Efficacy : In vitro studies demonstrated that modified oxadiazole derivatives exhibited superior antitumor activity compared to their precursors, particularly against renal cancer cell lines .
  • Broad-Spectrum Antimicrobial Activity : A series of synthesized derivatives were tested against multiple bacterial strains, revealing MIC values as low as 4.69 µM for Bacillus subtilis, indicating strong antimicrobial potential .

Data Table: Biological Activity Overview

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AnticancerHeLa9.27 µM
AnticancerCaco-22.76 µM
AntibacterialStaphylococcus aureus5.64 µM
AntibacterialEscherichia coli8.33 µM
Anti-inflammatoryCOX inhibitionNot specified

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